molecular formula C13H15ClO B8613615 1-(3-Chlorophenyl)cyclohexanecarbaldehyde

1-(3-Chlorophenyl)cyclohexanecarbaldehyde

Cat. No.: B8613615
M. Wt: 222.71 g/mol
InChI Key: LSLQXNUTQWDYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)cyclohexanecarbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a cyclohexane ring bonded to a 3-chlorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with cyclohexanecarboxylic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: 1-(3-Chlorophenyl)cyclohexanecarboxylic acid.

    Reduction: 1-(3-Chlorophenyl)cyclohexane-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)cyclohexanecarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It serves as a model substrate for investigating the mechanisms of aldehyde dehydrogenases.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)cyclohexanecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and affect various biochemical pathways. The compound’s reactivity with nucleophiles makes it a useful tool for studying enzyme mechanisms and protein modifications.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)cyclohexane-carbaldehyde: Similar structure but with the chlorine atom at the para position.

    1-(3-Bromophenyl)cyclohexane-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Chlorophenyl)cyclohexanecarboxylic acid: The aldehyde group is oxidized to a carboxylic acid.

Uniqueness: 1-(3-Chlorophenyl)cyclohexanecarbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of both a cyclohexane ring and an aldehyde group

Properties

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

1-(3-chlorophenyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C13H15ClO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2

InChI Key

LSLQXNUTQWDYBM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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